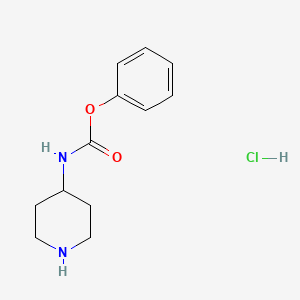

phenyl N-(piperidin-4-yl)carbamate hydrochloride

Description

Phenyl N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a carbamate linkage. It is commonly used in various scientific research applications due to its reactivity and stability.

Properties

IUPAC Name |

phenyl N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKJWNPWUUVREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of piperidine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl N-(piperidin-4-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl N-(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the carbamate group, which can form covalent bonds with active site residues .

Comparison with Similar Compounds

Phenyl N-(piperidin-4-yl)carbamate hydrochloride can be compared with other piperidine derivatives, such as:

- Phenyl N-(piperidin-3-yl)carbamate hydrochloride

- Phenyl N-(piperidin-2-yl)carbamate hydrochloride

- Phenyl N-(piperidin-1-yl)carbamate hydrochloride

These compounds share similar structures but differ in the position of the piperidine ring attachment. This compound is unique due to its specific binding properties and reactivity, making it particularly useful in certain applications .

Biological Activity

Phenyl N-(piperidin-4-yl)carbamate hydrochloride, a compound with the molecular formula C₁₂H₁₇ClN₂O₂, is notable for its diverse biological activities attributed to the piperidine moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological properties, including:

- Antiviral Activity : Compounds with piperidine structures have shown potential in inhibiting viral replication.

- Antidepressant Effects : The piperidine nucleus is linked to neurotransmitter modulation, making it a candidate for antidepressant drug development.

- Cytotoxic Activity : Certain derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Antimalarial Activity : Some studies suggest effectiveness against malaria parasites.

The biological activity of this compound is primarily mediated through its interaction with various biochemical pathways. The piperidine component is crucial for its inhibitory effects on specific enzymes and receptors involved in these pathways.

Key Pathways Involved

- Enzyme Inhibition : The compound may inhibit enzymes that are critical for viral replication and cancer cell proliferation.

- Receptor Binding : It interacts with neurotransmitter receptors, influencing mood and behavior.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication; potential use in antiviral therapies. | |

| Antidepressant | Modulates neurotransmitter systems; potential for treating depression. | |

| Cytotoxic | Shows cytotoxic effects on cancer cell lines; promising for oncology applications. | |

| Antimalarial | Demonstrates activity against malaria parasites; further research needed. |

Case Studies and Experimental Findings

- Antiviral Studies : In vitro studies indicated that this compound significantly reduced viral loads in infected cell cultures, suggesting a mechanism involving direct viral inhibition or host cell modulation.

- Cytotoxicity Assessment : A series of experiments conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC₅₀ values were determined to be in the low micromolar range, indicating potent cytotoxicity.

- Antidepressant Mechanism : Behavioral studies in animal models showed that administration of the compound led to significant reductions in depressive-like symptoms, correlating with increased levels of serotonin and norepinephrine in the brain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.